(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

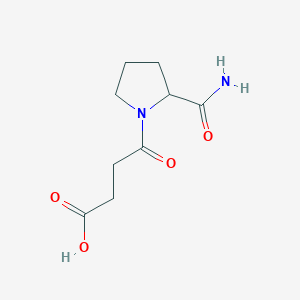

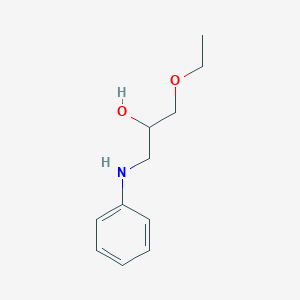

“(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine” is a chemical compound with the CAS Number: 436087-20-6 . Its IUPAC name is N-[1-(2-furyl)-2-phenylethyl]-4-methoxyaniline . The molecular weight of this compound is 293.37 .

Molecular Structure Analysis

The molecular formula of this compound is C19H19NO2 . The InChI Code is 1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Wissenschaftliche Forschungsanwendungen

Arylmethylidenefuranones and Nucleophilic Agents

Arylmethylidene derivatives of 3H-furan-2-ones interact with various nucleophilic agents, leading to a range of compounds like amides, pyrrolones, benzofurans, and others. The direction and products of these reactions depend significantly on the initial reagents, the strength of the nucleophilic agent, and the specific reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) is a crucial platform chemical derived from plant biomass like hexose carbohydrates and lignocellulose. HMF and its derivatives can potentially replace hydrocarbon sources in the chemical industry. These derivatives have extensive applications in producing polymers, fuels, pharmaceuticals, pesticides, and more. The review emphasizes the synthesis of HMF from plant feedstocks and explores the prospective uses of HMF derivatives, anticipating a significant expansion in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene, as five-membered heterocycles, are vital in drug design, being integral structural units in bioactive molecules. This review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. It demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, focusing on compounds where the heteroaromatic ring is bonded but not fused to other systems (Ostrowski, 2022).

The Versatile Reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

This compound's reactivity makes it a valuable building block for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, spiropyrroles, and others. The unique reactivity of this compound provides mild reaction conditions for generating a wide range of dyes and heterocyclic compounds from diverse precursors like amines and phenols (Gomaa & Ali, 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPLEYALQFCFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389923 |

Source

|

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine | |

CAS RN |

436087-20-6 |

Source

|

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)